REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11](O)([C:14]#N)[CH2:10][CH2:9]1)C1C=CC=CC=1.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>CO>[CH3:14][C:11]1([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness i
|
Type
|
CUSTOM
|
Details
|
, while the product was obtained in the form of crystals
|
Name
|
|
Type
|
|
Smiles
|
CC1(CCNCC1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |